2-Oxo-N-(1-phenylethyl)-3-oxazolidinesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide typically involves multicomponent reactions of 1,2-amino alcohols . These reactions can be categorized into three main strategies:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions use transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This method allows for the synthesis of chiral oxazolidines through a highly chemoselective coupling and annulation process.
Chemical Reactions Analysis
2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts . The major products formed from these reactions are various functionalized oxazolidines .
Scientific Research Applications
2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The oxazolidine ring plays a crucial role in its biological activity, allowing it to bind to enzymes and other proteins . This binding can inhibit the function of these proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide can be compared with other oxazolidine derivatives, such as:
Mono- and polycyclic oxazolidines: These compounds have similar structural features but differ in their ring structures and functional groups.
Spirooxazolidines: These compounds have a spirocyclic structure, which distinguishes them from 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide.
The uniqueness of 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide lies in its specific combination of an oxazolidine ring and a sulfonamide group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
116943-63-6 |
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Molecular Formula |
C11H14N2O4S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
2-oxo-N-(1-phenylethyl)-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C11H14N2O4S/c1-9(10-5-3-2-4-6-10)12-18(15,16)13-7-8-17-11(13)14/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
XNCDAWKGNHVSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)N2CCOC2=O |
Origin of Product |
United States |
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